molecular formula C10H11ClN4O B15240759 (S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one

(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one

Cat. No.: B15240759
M. Wt: 238.67 g/mol
InChI Key: QOBVGSJQFSUNLW-LURJTMIESA-N
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Description

(S)-2-Chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one (CAS No. 1313516-92-5) is a chiral pteridinone derivative with the molecular formula C₁₀H₁₁ClN₄O and a molecular weight of 238.67 g/mol . The compound features a fused bicyclic structure comprising a pyrrolo-pteridinone scaffold, with a chlorine atom at the 2-position and a methyl group at the 5-position.

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

(6aS)-2-chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6-one

InChI

InChI=1S/C10H11ClN4O/c1-14-7-5-12-10(11)13-8(7)15-4-2-3-6(15)9(14)16/h5-6H,2-4H2,1H3/t6-/m0/s1

InChI Key

QOBVGSJQFSUNLW-LURJTMIESA-N

Isomeric SMILES

CN1C2=CN=C(N=C2N3CCC[C@H]3C1=O)Cl

Canonical SMILES

CN1C2=CN=C(N=C2N3CCCC3C1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one typically involves multi-step organic reactions. One common approach is to start with a suitable pteridine derivative and introduce the chloro and methyl groups through selective halogenation and alkylation reactions. The tetrahydropyrrolo ring can be formed through cyclization reactions under specific conditions, such as using strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to new treatments for diseases, especially if it exhibits activity against certain pathogens or cancer cells.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the pteridinone family, a class of nitrogen-containing heterocycles with diverse pharmacological relevance. Below is a detailed comparison with analogous derivatives:

Substituent Variations in Pteridinone Derivatives

Compounds with modifications at the 4-position (aminoalkyl or cyclic amine substituents) exhibit distinct physicochemical and spectral properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹³C-NMR, δ ppm) Yield (%) Reference
Target Compound 2-Cl, 5-Me C₁₀H₁₁ClN₄O 238.67 Not reported N/A
4-(Propylamino)-pteridin-6(5H)-one (2a) 4-NHPr C₁₂H₁₈N₅O 248.15 165.24 (C=O), 100.69 (C-aromatic) 65
4-(Hexylamino)-pteridin-6(5H)-one (2b) 4-NHHex C₁₅H₂₄N₅O 290.20 165.24 (C=O), 100.68 (C-aromatic) 80
4-(Cyclohexylamino)-pteridin-6(5H)-one (2e) 4-NHCyclohexyl C₁₅H₂₂N₅O 288.18 165.25 (C=O), 100.51 (C-aromatic) 34

Key Observations :

  • Cyclic amines (e.g., cyclohexyl in 2e) introduce steric hindrance, which may affect binding affinity .
  • Spectral Trends : The carbonyl (C=O) resonance in ¹³C-NMR remains consistent (~165 ppm), while aromatic carbons vary slightly based on substituent electronic effects .
Chlorinated Dihydropteridinones

Two structurally related dihydropteridinones with similarity scores >0.68 (calculated via cheminformatics tools) include:

Compound Name (CAS No.) Similarity Score Molecular Formula Key Features Reference
(R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-dihydropteridin-6(5H)-one (877676-50-1) 0.70 C₁₄H₂₀ClN₅O Cyclopentyl and ethyl substituents
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-dihydropteridin-6(5H)-one (CAS Not Provided) 0.68 C₁₃H₂₀ClN₅O Isopropyl and ethyl groups

Key Observations :

  • Steric and Electronic Profiles : The cyclopentyl group in the first compound introduces significant steric bulk, while the isopropyl group in the second may enhance lipophilicity. Both lack the fused pyrrolo ring present in the target compound, reducing structural complexity .
Spirocyclic and Fused-Ring Analogues

A spirocyclic derivative synthesized via multi-step reactions demonstrates advanced structural complexity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
2’-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-spiroimidazo-pteridinone (233) C₂₃H₂₈N₇O₂ 449.52 Spirocyclohexane, methylpiperazinyl-pyridyl

Key Observations :

  • Structural Complexity: The spirocyclic framework and methylpiperazinyl group enhance hydrogen-bonding capacity, likely improving solubility and target interaction compared to simpler pteridinones .

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